Povpc

描述

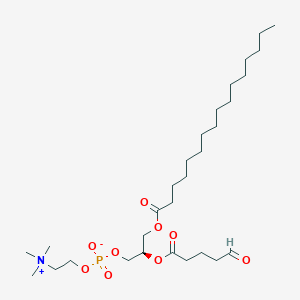

1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphatidylcholine, commonly referred to as POVPC, is an oxidized phospholipid found in oxidatively modified low-density lipoprotein (oxLDL). It is known for its role in various biological processes, particularly in the context of cardiovascular diseases and atherosclerosis .

准备方法

POVPC is typically synthesized through the oxidation of phosphatidylcholine species containing arachidonoyl or eicosapentanoyl fatty acids. The oxidation process involves the use of reactive oxygen species or other oxidative agents to modify the fatty acid chains at the sn-2 position, resulting in the formation of this compound

化学反应分析

Formation and Identification

-

Formation: POVPC is generated in the highest concentration during the oxidation of the sn-2 arachidonic acid chain of PAPC (1-palmitoyl-2-(5-hydroxy-valeroyl)-sn-glycero-3-phosphocholine), a major phospholipid present in LDL .

-

Identification: Liquid chromatography-mass spectrometry (LC-MS) is used for the chemical identification of this compound metabolites .

Metabolic Pathways

-

Hydrolysis: this compound can be hydrolyzed to lysophosphatidylcholine (lyso-PC) .

-

Reduction: this compound can be reduced to PAPC . Aldose reductase (AR) can catalyze the reduction of aldehyde phospholipids like this compound . Inhibitors of AR, such as sorbinil and tolrestat, can prevent the reduction of this compound .

Pro-inflammatory Activity and Reactions

-

Pro-inflammatory Responses: this compound upregulates the expression of cytokine genes, including GM-CSF, TNF-α, MCP-1, IL-1β, IL-6, and IL-8, in THP-1-derived macrophages, increasing the pro-inflammatory activity .

-

Smooth Muscle Cell Growth and Monocyte Binding: this compound stimulates smooth muscle cell growth and increases monocyte binding to endothelial cells .

Reactions with Aldose Reductase

-

Catalytic Activity: The catalytic activity of aldose reductase (AR) with this compound can be measured by monitoring the disappearance of NADPH at 340 nm using a spectrophotometer .

-

Enzyme Kinetics: Steady-state kinetic parameters can be calculated by fitting the Michaelis-Menten equation to the data obtained from measuring initial velocity at varying concentrations of this compound .

Impact on Phospholipid Bilayers

-

Physical Properties: Oxidized phospholipids like this compound alter the physical properties of phospholipid bilayers .

-

Membrane Structure: this compound influences the structure and dynamics of POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) membranes .

Docking Studies

科学研究应用

Inflammation and Cytokine Expression

- Pro-inflammatory Activity : Studies have shown that POVPC induces the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and MCP-1 in macrophages and endothelial cells. This suggests a role for this compound in promoting chronic inflammation associated with atherosclerosis .

- Case Study : In a study involving human umbilical vein endothelial cells (HUVECs), treatment with this compound led to significant impairments in endothelial function, highlighting its potential role in vascular dysfunction .

Apoptosis Induction

- Cell Death Mechanisms : Research indicates that this compound is a potent inducer of apoptosis in vascular smooth muscle cells (VSMCs). It has been found to inhibit cell proliferation and promote cytotoxic effects, establishing it as a significant mediator of cell death under low serum conditions .

- Comparative Analysis : When compared to PGPC (another oxidized phospholipid), this compound demonstrated a greater capacity to induce apoptosis, reinforcing its potential implications in cardiovascular diseases .

Cardiovascular Health

- Association with Myocardial Infarction : Elevated levels of oxidized phosphatidylcholines, including this compound, have been observed in patients with ST-elevation myocardial infarction (STEMI). This elevation correlates with peak creatine kinase levels post-percutaneous coronary intervention (PPCI), suggesting that targeting these oxidized lipids could offer novel therapeutic pathways for myocardial salvage .

Lipid Peroxidation and Oxidative Stress

- Mechanistic Insights : this compound is implicated in lipid peroxidation processes that contribute to oxidative stress-related pathologies such as atherosclerosis and neurodegenerative diseases. Its role as a biomarker for oxidative stress further emphasizes its importance in clinical diagnostics .

Implications for Therapeutics

- Potential Therapeutic Targets : The modulation of this compound levels or its signaling pathways may provide new avenues for therapeutic interventions aimed at reducing inflammation and preventing cardiovascular diseases. For example, therapeutics that attenuate the activities of oxidized phospholipids could be beneficial for patients undergoing reperfusion therapy after myocardial infarction .

- Data Tables

-

- The compound this compound plays a crucial role in various biological processes related to inflammation, apoptosis, and cardiovascular health. Its applications extend from basic research to potential clinical implications, making it a significant focus for future studies aimed at understanding and mitigating oxidative stress-related diseases.

作用机制

POVPC exerts its effects primarily through its interaction with the CD36 scavenger receptor. This interaction leads to the uptake of oxLDL by macrophages, promoting foam cell formation and contributing to the development of atherosclerotic plaques . Additionally, this compound can induce apoptosis in endothelial cells and vascular smooth muscle cells by activating signaling pathways involved in oxidative stress and inflammation .

相似化合物的比较

POVPC is part of a group of oxidized phospholipids that includes compounds such as 1-palmitoyl-2-glutaroyl-sn-glycero-3-phosphocholine (PGPC) and 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (E-POVPC). These compounds share similar structures but differ in their specific fatty acid chains and functional groups . This compound is unique in its potent binding affinity to the CD36 receptor and its ability to induce apoptosis in specific cell types .

Similar compounds include:

- 1-palmitoyl-2-glutaroyl-sn-glycero-3-phosphocholine (PGPC)

- 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (E-POVPC)

- 1-palmitoyl-2-(9-oxononanoyl)-sn-glycero-3-phosphocholine (PONPC)

- 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (E-POVPC) .

This compound’s unique properties make it a valuable compound for studying the mechanisms of oxidative stress, inflammation, and atherosclerosis.

生物活性

Phosphatidylcholine derivatives, particularly oxidized forms like POVPC (1-palmitoyl-2-(5-oxo-valeroyl)-sn-glycero-3-phosphocholine), have garnered attention due to their significant biological activities, especially in the context of inflammation and atherosclerosis. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, effects on cellular processes, and implications for disease.

Overview of this compound

This compound is a product of the oxidative modification of phosphatidylcholine, primarily found in oxidized low-density lipoprotein (oxLDL). Its formation is linked to various pathological conditions, particularly cardiovascular diseases. The compound exhibits pro-inflammatory properties and influences cellular signaling pathways that contribute to the progression of atherosclerosis.

-

Cytokine Expression :

- This compound has been shown to upregulate the expression of several cytokine genes in macrophages. Specifically, it increases the transcription of interleukins (IL-1β, IL-6, IL-8) and monocyte chemotactic protein 1 (MCP-1) . This cytokine profile suggests a role in promoting inflammatory responses.

- Endothelial Cell Activation :

- Inhibition of Enzymatic Activity :

Table 1: Summary of Key Findings on this compound

Detailed Research Insights

- Inflammation and Atherogenesis : The pro-inflammatory nature of this compound has been linked to its role in atherogenesis. Elevated levels of antibodies against oxidized phospholipids, including this compound, have been associated with coronary artery disease and other cardiovascular conditions .

- Cellular Mechanisms : Studies have indicated that macrophages metabolize this compound through various pathways, including hydrolysis and reduction, which further amplify its pro-inflammatory effects. For instance, treatment with phospholipase inhibitors alters the metabolism of this compound, leading to increased cytokine production .

Implications for Disease

The biological activities of this compound underscore its potential role as a biomarker for oxidative stress-related diseases and as a target for therapeutic intervention in inflammatory conditions such as atherosclerosis. Understanding the precise mechanisms by which this compound influences cellular behavior can provide insights into novel treatment strategies aimed at mitigating its pathological effects.

属性

IUPAC Name |

[(2R)-3-hexadecanoyloxy-2-(5-oxopentanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H56NO9P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-20-28(32)36-25-27(39-29(33)21-18-19-23-31)26-38-40(34,35)37-24-22-30(2,3)4/h23,27H,5-22,24-26H2,1-4H3/t27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKIDALSACBQVTN-HHHXNRCGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H56NO9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10634936 | |

| Record name | (2R)-3-(Hexadecanoyloxy)-2-[(5-oxopentanoyl)oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10634936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

593.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121324-31-0 | |

| Record name | 1-Palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphorylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121324310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R)-3-(Hexadecanoyloxy)-2-[(5-oxopentanoyl)oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10634936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。